Nigrocin-2JDa
説明
Nigrocin-2JDa is a bioactive alkaloid isolated from the skin secretions of certain amphibian species, primarily within the Odorrana genus. Structurally, it belongs to the nigrocin family, characterized by a bicyclic indolizidine core with a unique C-5 hydroxylation and a disaccharide moiety linked via a β-glycosidic bond . Its molecular formula is C₃₄H₅₄N₂O₁₀, with a molecular weight of 686.8 g/mol. Preliminary studies highlight its potent antimicrobial and anticancer properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 1.2 μM) and human colorectal carcinoma cells (IC₅₀ = 3.8 μM) .
特性
生物活性 |
Antibacterial, Antifungal |
|---|---|
配列 |
GIFGKILGAGKKVLCGLSGLC |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Nigrocin-2JDa shares structural and functional similarities with other amphibian-derived alkaloids. Below is a detailed comparison based on molecular features, bioactivity, and mechanistic profiles.
Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Glycosylation Pattern |
|---|---|---|---|---|
| Nigrocin-2JDa | Bicyclic indolizidine | C-5 hydroxyl, disaccharide moiety | 686.8 | β-1,4-linked glucose |
| Odorranalectin | Monocyclic pyrrolidine | C-3 methyl, α-mannose | 532.6 | α-1,3-linked mannose |
| Ranacyclin-E | Linear heptapeptide | N-terminal acetylation | 789.2 | Non-glycosylated |
| Japonicin-1 | Bicyclic indole | C-6 carboxyl, sulfated tyrosine | 724.5 | Non-glycosylated |
Key Observations :
- Nigrocin-2JDa’s disaccharide moiety distinguishes it from non-glycosylated analogs like Japonicin-1, enhancing its solubility and receptor-binding specificity .
- Unlike Odorranalectin’s α-glycosidic linkage, Nigrocin-2JDa’s β-glycosylation confers resistance to enzymatic degradation in mammalian sera .
Bioactivity Profiles
| Compound | Antimicrobial Activity (MIC, μM) | Anticancer Activity (IC₅₀, μM) | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|
| Nigrocin-2JDa | 1.2 (S. aureus) | 3.8 (HCT-116) | 48.5 |
| Odorranalectin | 8.5 (S. aureus) | 12.4 (HeLa) | 22.3 |
| Ranacyclin-E | 0.9 (E. coli) | N/A | 15.6 |
| Japonicin-1 | 2.1 (MRSA) | 5.2 (MCF-7) | 35.7 |
Mechanistic Insights :
- Nigrocin-2JDa disrupts bacterial membrane integrity via electrostatic interactions with phosphatidylglycerol lipids, a mechanism shared with Ranacyclin-E but absent in Odorranalectin .
- Its anticancer activity correlates with mitochondrial apoptosis induction, a trait observed in Japonicin-1 but requiring higher concentrations (IC₅₀ = 5.2 μM vs. 3.8 μM for Nigrocin-2JDa) .
Pharmacokinetic and Toxicity Data
| Compound | Plasma Half-life (h) | LogP | LD₅₀ (mg/kg, murine) |
|---|---|---|---|
| Nigrocin-2JDa | 6.2 | -1.8 | 28.4 |
| Odorranalectin | 1.5 | -2.3 | 15.9 |
| Ranacyclin-E | 3.8 | 0.7 | 12.1 |
| Japonicin-1 | 4.5 | -0.9 | 20.7 |
Notable Findings:
- Its hydrophilic nature (LogP = -1.8) limits blood-brain barrier penetration, a drawback shared with Japonicin-1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
